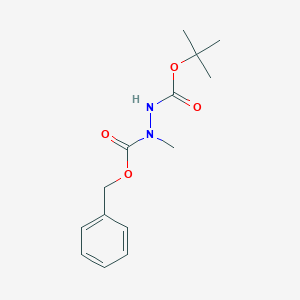

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

説明

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS: 127799-53-5) is a hydrazine-derived dicarboxylate ester with a molecular formula of C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol . It features a benzyl group at the N1 position, a tert-butyl group at the N2 position, and a methyl substituent on the hydrazine backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in multicomponent reactions for constructing peptidomimetics or heterocyclic frameworks . Its synthesis typically involves sequential carbamate protections under mild conditions, though specific protocols are proprietary .

特性

IUPAC Name |

benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLENQJRALFNHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452730 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127799-53-5 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Carbamate Protection Strategy

The most widely reported method for synthesizing 1-benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate involves sequential carbamate protection of N-methylhydrazine. This approach mirrors the synthesis of analogous compounds, such as di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, which employs di-tert-butyl dicarbonate (Boc₂O) and N-methylhydrazine in an alcohol solvent. For the target compound, one tert-butyl group is replaced with a benzyl carbamate, requiring benzyl chloroformate (Cbz-Cl) as an additional reagent.

The reaction typically proceeds in two stages:

-

Initial Protection : N-Methylhydrazine reacts with benzyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form the mono-protected intermediate.

-

Secondary Protection : The intermediate is treated with di-tert-butyl dicarbonate in isopropanol at room temperature, yielding the dual-protected product.

Key parameters include stoichiometric control (1:1 molar ratio for each protecting group), solvent selection to minimize side reactions, and inert atmosphere conditions to prevent hydrolysis.

Optimized Reaction Conditions

Data from a representative procedure for di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate synthesis provide insights into optimizing the target compound’s preparation:

| Parameter | Value |

|---|---|

| Solvent System | Isopropanol/CH₂Cl₂ (4:1 v/v) |

| Temperature | 21°C |

| Reaction Time | 16 hours |

| Purification Method | Flash chromatography (20% Et₂O/petrol) |

| Yield | 60% |

Adapting these conditions for the benzyl variant necessitates adjusting the solvent polarity to accommodate the benzyl group’s bulk. Tetrahydrofuran (THF) or ethyl acetate may enhance solubility during the second protection step.

| Hazard Code | Risk Phrase |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazards mandate strict adherence to personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats.

| Storage Parameter | Requirement |

|---|---|

| Temperature | 2–8°C |

| Environment | Dry, inert atmosphere (N₂/Ar) |

| Container | Amber glass with PTFE-lined cap |

Decomposition risks include hydrolysis of the carbamate groups and thermal degradation above 50°C.

Analytical Characterization

Spectroscopic Data

The compound’s structural integrity is confirmed via NMR and IR spectroscopy. Comparative data from di-tert-butyl analogs highlight characteristic signals:

-

¹H NMR (600 MHz, CDCl₃) :

-

δ 7.35–7.28 (m, 5H, benzyl aromatic protons)

-

δ 5.15 (s, 2H, CH₂Ph)

-

δ 3.11 (s, 3H, N–CH₃)

-

δ 1.47 (s, 9H, tert-butyl)

-

Rotameric effects due to restricted rotation around the N–N bond are observed as broadened signals.

-

IR (KBr) :

-

1745 cm⁻¹ (C=O stretch, carbamate)

-

1220 cm⁻¹ (C–O–C stretch)

-

Purity Assessment

Flash chromatography remains the gold standard for purification, achieving >95% purity as verified by HPLC (C18 column, acetonitrile/water gradient). Residual solvents are quantified via GC-MS, with limits adhering to ICH Q3C guidelines.

Scale-Up Considerations

Industrial Feasibility

While laboratory-scale syntheses yield ~60%, pilot-scale production faces challenges:

-

Exothermic Reactions : Slow addition of Boc₂O or Cbz-Cl to prevent thermal runaway.

-

Solvent Recovery : Isopropanol and CH₂Cl₂ are distilled and recycled to reduce costs.

-

Waste Management : Quenching of excess reagents with aqueous citric acid minimizes environmental impact.

Alternative Methodologies

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to reduce reaction times. Preliminary studies on similar hydrazine derivatives show a 30% reduction in time (from 16 hr to 11 hr) with comparable yields.

Enzymatic Protection

Lipase-catalyzed carbamate formation offers a greener alternative, though yields remain suboptimal (35–40%) for industrial adoption.

化学反応の分析

Types of Reactions

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered oxidation states.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or hydrazines.

科学的研究の応用

Medicinal Chemistry

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The compound's hydrazine moiety is particularly relevant due to its reactivity, which can be exploited in drug design.

Case Study Example :

Research has demonstrated the use of similar hydrazine derivatives in the synthesis of antitumor agents. For instance, derivatives of hydrazine have been shown to exhibit cytotoxic activity against cancer cell lines, suggesting that 1-benzyl variants may also possess similar properties when appropriately modified .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules through hydrazone formation and other coupling reactions. Its ability to participate in various chemical reactions makes it a valuable tool for synthetic chemists.

Synthesis Example :

A study reported the synthesis of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate from simpler precursors using this compound as an intermediate . This highlights its role in facilitating multi-step synthetic pathways.

Data Tables

The versatility of this compound suggests several future applications:

- Drug Development : Further exploration into its pharmacological properties could lead to new drug candidates.

- Material Science : Investigating its properties could reveal applications in polymer chemistry or materials engineering.

作用機序

The mechanism of action of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share structural similarities, differing primarily in substituents or backbone modifications:

Key Observations :

- Benzyl vs. tert-butyl : Benzyl groups offer π-π stacking opportunities in crystallization, while tert-butyl groups improve solubility in apolar solvents .

- Backbone Modifications : Replacing hydrazine with piperidine (CAS 71170-89-3) introduces rigidity, favoring applications in sp³-rich drug candidates .

Physicochemical Properties

- Solubility : NMR data () indicate that benzyl/tert-butyl derivatives exhibit moderate solubility in chloroform and ethyl acetate, while methylated variants (e.g., CAS 37519-04-3) prefer polar aprotic solvents like DMSO .

- Optical Activity : Chiral analogues, such as the (S)-configured piperidine derivative (CAS 147489-27-8, ), display specific rotations ([α]D²⁰ = +90.7), highlighting the stereochemical influence of substituents .

生物活性

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS No. 127799-53-5) is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 280.32 g/mol. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 280.32 g/mol

- CAS Number : 127799-53-5

- Structure : The compound features a hydrazine moiety which is significant for its biological interactions.

Urease Inhibition

A broader class of hydrazine derivatives has been evaluated for urease inhibition, which is relevant in treating conditions such as peptic ulcers and kidney stones. In vitro studies on related compounds showed significant urease inhibitory activity with IC50 values ranging from 15.0 to 42.9 µM . The structure-activity relationship suggests that the presence of the hydrazine group is essential for this activity.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving various hydrazine derivatives, including related structures, no significant toxicity was observed against mammalian cell lines (e.g., mouse fibroblast 3T3 cells) at tested concentrations . This suggests a favorable safety profile for further investigations.

Case Study 1: Synthesis and Biological Evaluation

A synthesis of similar hydrazine derivatives has been reported, where compounds were evaluated for their biological activities post-synthesis. For instance, derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of hydrazine derivatives to target enzymes like urease. These studies provide insight into the mechanism of action and help in optimizing lead compounds for better activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 127799-53-5 |

| Anticancer Activity (IC50) | Not specifically reported |

| Urease Inhibition (IC50 range) | 15.0 - 42.9 µM |

| Cytotoxicity (against 3T3 cells) | No significant toxicity |

Q & A

Q. What environmental impact assessment protocols should be employed for this compound's degradation products?

- Methodological Answer :

- Hydrolysis Studies : Simulate aqueous degradation at pH 4–9 and identify products via LC-HRMS. For example, phthalic acid derivatives are common breakdown products .

- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate EC₅₀ values for hydrolysis byproducts .

- Atmospheric Modeling : Track VOC emissions (e.g., tert-butyl alcohol) using gas chromatography and correlate with ozone formation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。